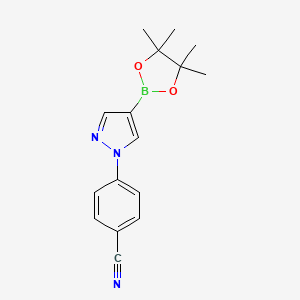
4-Chloro-2-(trifluoromethoxy)benzoyl chloride
説明
4-Chloro-2-(trifluoromethoxy)benzoyl chloride (4-CFMBC) is a chemical compound widely used in the synthesis of organic compounds and pharmaceuticals. It is a colorless, volatile liquid that is often used as a reagent in organic synthesis. It is also used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-CFMBC is a versatile compound with a wide range of applications in the laboratory and in industrial settings.
科学的研究の応用
Synthesis Applications
4-Chloro-2-(trifluoromethoxy)benzoyl chloride is primarily used in the synthesis of various chemical compounds. It serves as an intermediate in the production of other chemicals due to its reactivity. For instance:
Synthesis of Benzophenones : A study by Karrer, Meier, and Pascual (2000) describes a selective synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, indicating the use of related compounds in creating benzophenone derivatives (Karrer, Meier, & Pascual, 2000).
Acylation of Azaindoles : Zhang et al. (2002) explored the conditions for acylation of azaindoles, utilizing compounds like benzoyl chloride for attaching acyl groups at specific positions on azaindoles (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).
Synthesis of Aspirin Prodrugs : Babin and Bennetau (2001) synthesized a new class of compounds, 2-alkylidene-benzo[1,3]dioxin-4-ones, using o-acyloxy benzoyl chlorides, with applications in the creation of aspirin prodrugs (Babin & Bennetau, 2001).
Chemical Analysis and Characterization
4-Chloro-2-(trifluoromethoxy)benzoyl chloride is also used in studies that focus on the chemical analysis and characterization of compounds:
Study of Chair Distortion in Derivatives : Lichtenthaler and Lindner (1990) analyzed the chair conformation distortion in certain benzoyl derivatives, contributing to the understanding of molecular structures (Lichtenthaler & Lindner, 1990).
Catalytic Benzoylation Research : Yang and Huang (2007) investigated the benzoylation of sodium salts using phase-transfer catalysis, demonstrating the use of benzoyl chlorides in catalytic processes (Yang & Huang, 2007).
Novel Compounds and Reactions
Researchers have utilized 4-Chloro-2-(trifluoromethoxy)benzoyl chloride in the development of novel compounds and reaction mechanisms:
Creation of Benzoylbenzaldehydes : Maeda et al. (2000) described the generation of 4-benzoylbenzaldehydes using benzoyl tributylphosphonium chlorides, showcasing innovative synthetic pathways (Maeda, Huang, Hino, Yamauchi, & Ohmori, 2000).
Selenenylation-Acylation Reactions : KlocKrystian, Osajda, and Mlochowski (2001) used 2-(chloroseleno)benzoyl chloride for selenenylation-acylation of C-H acids, opening avenues for the synthesis of selenophene derivatives (KlocKrystian, Osajda, & Mlochowski, 2001).
Safety And Hazards
特性
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNCCXCNJYIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethoxy)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)


![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)





![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)
